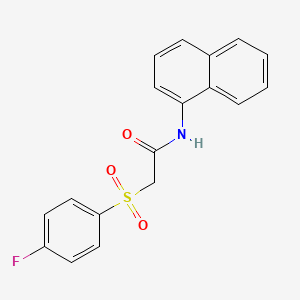
2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide, also known as FSAA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FSAA is a sulfonamide derivative that is commonly used as a reagent in organic synthesis and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biochemical Studies
One significant application of compounds related to 2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide is in the development of fluorescent probes. Such probes are essential for studying protein structure, dynamics, localization, and interactions within biological systems. A study describes the biosynthetic incorporation of a fluorophore into proteins at specific sites, allowing for in-depth biochemical and cellular studies of protein function (Summerer et al., 2006).
Organic Synthesis and Reactivity
The reactivity of fluorophenyl sulfoxide derivatives has been explored for synthetic applications, including the preparation of fluorinated naphthalene derivatives. These compounds are crucial intermediates in organic synthesis, offering pathways to synthesize pharmacologically active agents. For example, the synthesis and reactivity of (1-fluorovinyl) phenyl sulfoxide as a dienophile in Diels-Alder reactions have been investigated to yield fluorinated naphthalene derivatives in a single step, showcasing the compound's utility in synthetic organic chemistry (Hanamoto et al., 2002).
Anticancer Research
Compounds structurally related to 2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide have been evaluated for their anticancer properties. A study on 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed significant cytotoxic activity against various human cancer cell lines. These compounds induced apoptosis and arrested the cell cycle, indicating potential as anticancer agents (Ravichandiran et al., 2019).
Material Science Applications
In the realm of materials science, derivatives of 2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide have contributed to the development of novel materials. Aromatic polysulfone copolymers incorporating bis(4-fluorophenyl)sulfone and naphthalene moieties have been synthesized, displaying significant properties relevant to gas separation membrane applications. These materials combine high thermal stability with attractive gas permeability and selectivity profiles, making them promising candidates for industrial gas separation processes (Camacho-Zuñiga et al., 2009).
Sensory Applications
Another innovative application involves the development of chemosensors for detecting specific ions or molecules. A dansyl-based chemosensor derived from similar compounds has been synthesized for the detection of Cu2+ ions in aqueous solutions and biological samples, including zebrafish imaging. This sensor operates via a fluorescent “on–off” mechanism, demonstrating the versatility of fluorophenyl sulfonyl derivatives in sensory applications (Chae et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S/c19-14-8-10-15(11-9-14)24(22,23)12-18(21)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSXFKAPCBJEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

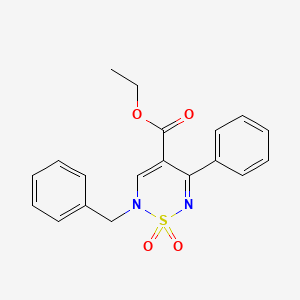
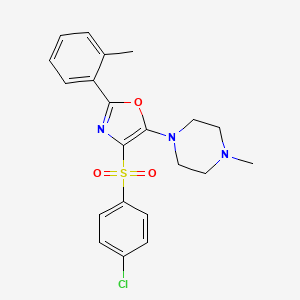
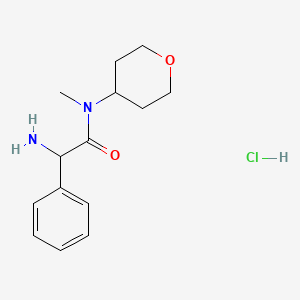

![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)
![3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2886329.png)


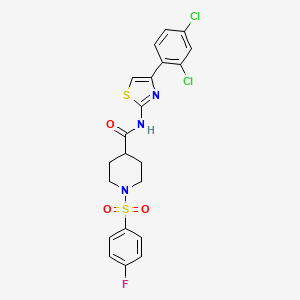
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)
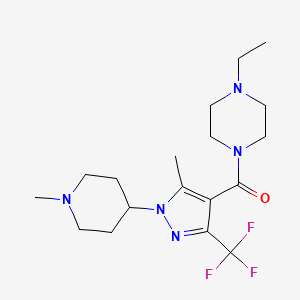

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)
